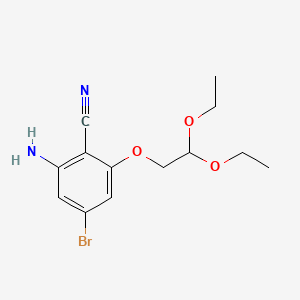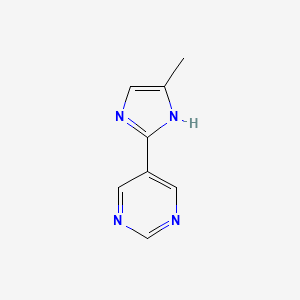![molecular formula C11H9N3 B13665736 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline](/img/structure/B13665736.png)
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to an isoquinoline moiety, makes it an interesting subject for research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with isoquinoline derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloisoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .
化学反応の分析
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazoloisoquinoline compounds, each with potential unique biological activities .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity in biological assays, including antimicrobial and anticancer studies.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Known for its dual c-Met/VEGFR-2 inhibitory activity.
1,2,4-Triazolo[3,4-a]isoquinoline: Exhibits anticancer activity via induction of oxidative stress and DNA damage.
1,2,4-Triazolo[4,3-c]quinazoline: Potent inhibitor of the PCAF bromodomain .
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-b]isoquinoline stands out due to its unique structure, which combines the triazole and isoquinoline moieties. This fusion enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and drug development .
特性
分子式 |
C11H9N3 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
3-methyl-[1,2,4]triazolo[4,3-b]isoquinoline |
InChI |
InChI=1S/C11H9N3/c1-8-12-13-11-6-9-4-2-3-5-10(9)7-14(8)11/h2-7H,1H3 |
InChIキー |
HYSVHICAIONXJE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=C3C=CC=CC3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


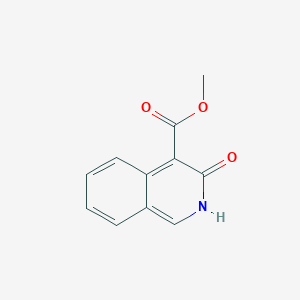

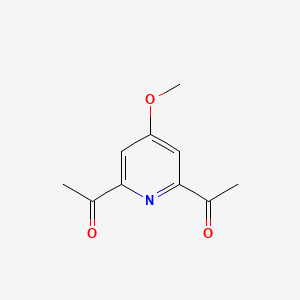
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
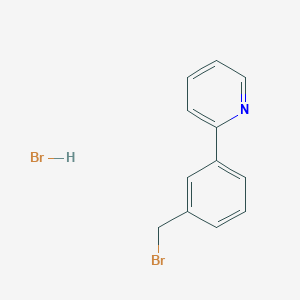
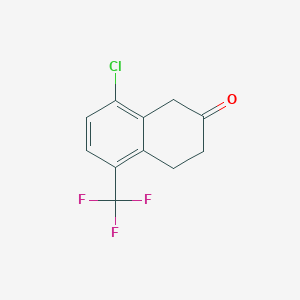
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
![Bis[4-(trifluoromethoxy)benzoyl] Peroxide](/img/structure/B13665695.png)

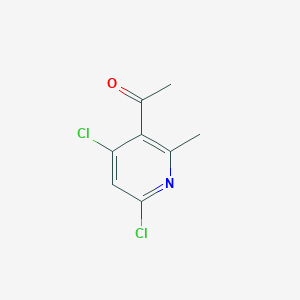
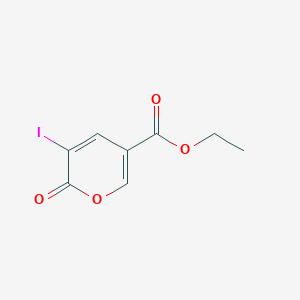
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
